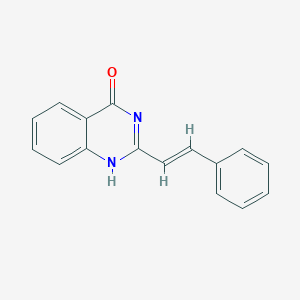

2-Styrylquinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CL-104659 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-104659 typically involves a series of well-defined chemical reactions. One common method includes the use of bis-(trichloromethyl) carbonate and N,N-dimethylformamide as catalysts. This method is known for its efficiency and yields high-purity products under relatively mild conditions .

Industrial Production Methods

In industrial settings, the production of CL-104659 often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistency and high yield. The use of advanced catalytic systems and continuous monitoring of reaction parameters are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

CL-104659 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and an increase in the oxidation state of the compound.

Reduction: This reaction involves the gain of electrons and a decrease in the oxidation state.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The reactions of CL-104659 often involve common reagents such as sodium hydroxide, chlorine gas, and various organic solvents. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the products .

Major Products Formed

The major products formed from the reactions of CL-104659 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various chlorinated derivatives, while substitution reactions can yield a wide range of substituted compounds.

Scientific Research Applications

Anticancer Applications

Mechanism of Action

2-Styrylquinazolin-4(3H)-one derivatives have been identified as potent antimitotic agents , inhibiting tubulin polymerization, which is crucial for cell division. These compounds interfere with the normal function of tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

- A study evaluated several derivatives against human renal (TK-10), melanoma (UACC-62), and breast cancer (MCF-7) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 0.01 to 100 μM, demonstrating their potential as anticancer agents .

- Another investigation reported that a series of 2-styrylquinazolin-4(3H)-ones inhibited the growth of L1210 murine leukemia cells. Structure-activity relationship studies revealed that halide or small hydrophobic substituents at position 6 enhanced their activity .

Data Table: Anticancer Activity of Selected Derivatives

Antimicrobial Applications

Biological Evaluation

The presence of the 2-styryl moiety significantly enhances the antimicrobial properties of quinazolinone derivatives. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Studies

- A novel derivative was shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA), inhibiting cell wall biosynthesis by binding to DD-transpeptidases involved in cross-linking .

- Another series demonstrated substantial antibacterial activity, with specific derivatives showing effectiveness against multiple strains of bacteria .

Data Table: Antimicrobial Activity of Selected Derivatives

| Compound ID | Microbial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|

| 1a | MRSA | 8 | |

| 1b | E. coli | 16 | |

| 2 | Fungal Strain | 32 |

Anti-inflammatory Applications

Recent studies have also explored the anti-inflammatory potential of 2-styrylquinazolin-4(3H)-ones. Certain derivatives have been synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation.

Case Studies

- A library of compounds was synthesized and evaluated for COX inhibition, with several derivatives demonstrating promising inhibitory profiles against both COX isoforms .

Data Table: COX Inhibition Activity

Mechanism of Action

The mechanism of action of CL-104659 involves its interaction with specific molecular targets and pathways. This compound can act as an electron donor or acceptor, depending on the reaction conditions. Its reactivity is influenced by the presence of specific functional groups and the overall molecular structure .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to CL-104659 include:

- Chlorine dioxide

- Chlorate

- Perchlorate

Uniqueness

What sets CL-104659 apart from these similar compounds is its unique combination of stability and reactivity. Unlike chlorine dioxide, which is highly reactive and unstable, CL-104659 offers a more controlled reactivity, making it suitable for a wider range of applications. Additionally, its ability to form stable complexes with various metals further enhances its versatility in scientific research .

Biological Activity

2-Styrylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

1. Overview of Biological Activities

The biological activities of this compound derivatives have been extensively studied, revealing their potential as:

- Anticancer agents : Inhibiting tubulin polymerization and showing cytotoxic effects against various cancer cell lines.

- Antimicrobial agents : Exhibiting antibacterial and antifungal properties against both Gram-positive and Gram-negative bacteria.

The anticancer properties of this compound are primarily attributed to their ability to inhibit tubulin polymerization, a critical process in cell division. This inhibition leads to cell cycle arrest and ultimately apoptosis in cancer cells. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinazolinone scaffold can enhance potency.

2.2 Case Studies and Findings

- Cytotoxicity Testing : A series of 6-substituted 2-styrylquinazolin-4(3H)-ones were evaluated against several cancer cell lines, including MCF-7 (breast), UACC-62 (melanoma), and TK-10 (renal). The results showed that compounds such as 6-bromo-2-styrylquinazolin-4(3H)-ones exhibited IC50 values ranging from 14.96 μM to 22.48 μM against these cell lines, indicating significant cytotoxic activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6-bromo-2-styrylquinazolin-4(3H)-one | MCF-7 (breast) | 19.70 |

| 6-bromo-2-styrylquinazolin-4(3H)-one | UACC-62 (melanoma) | 14.96 |

| 6-bromo-2-styrylquinazolin-4(3H)-one | TK-10 (renal) | 22.48 |

3.1 Spectrum of Activity

The antimicrobial efficacy of 2-styrylquinazolin-4(3H)-ones has been demonstrated against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and fungi such as Aspergillus niger.

3.2 Case Studies and Findings

In a study evaluating the antibacterial activity of different derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 70 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 6-bromo-2-styrylquinazolin-4(3H)-one | 70 | Staphylococcus aureus |

| Other derivatives | Varies | E. coli, Bacillus subtilis |

4. Additional Biological Activities

Beyond anticancer and antimicrobial effects, research has indicated potential for anticonvulsant , anti-inflammatory , and antioxidant activities associated with the quinazolinone scaffold . For example, derivatives have shown promise in reducing seizure activity in animal models.

5. Conclusion

The compound this compound exhibits a wide range of biological activities that make it a valuable candidate for further pharmaceutical development. Its effectiveness as both an anticancer and antimicrobial agent highlights its potential utility in treating various diseases. Continued research into its structure-activity relationships will be crucial for optimizing its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Styrylquinazolin-4(3H)-one, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves condensation reactions between quinazolinone precursors and styryl derivatives. A representative method includes:

- Step 1: Preparation of 4(3H)-quinazolinone via cyclization of anthranilic acid derivatives with urea or thiourea.

- Step 2: Introduction of the styryl group via Heck coupling or Knoevenagel condensation, using catalysts like palladium or base-mediated conditions .

Key factors affecting yield and purity :

- Catalyst selection : Palladium-based catalysts improve coupling efficiency but may require inert atmospheres.

- Solvent system : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.

- Temperature : Elevated temperatures (80–120°C) favor styryl group incorporation but risk side reactions.

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

Characterization relies on multimodal spectroscopic analysis:

- NMR : ¹H and ¹³C NMR confirm the styryl moiety (δ 6.5–7.5 ppm for vinyl protons; aromatic carbons at 110–150 ppm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₂N₂O: calculated 248.0950, observed 248.0948) .

- IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=C styryl) confirm functional groups .

Critical considerations :

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and π-π stacking interactions in solid-state structures .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory data regarding the biological activity of this compound derivatives in different cell lines?

Contradictory activity profiles often arise from variations in:

- Cell line specificity : Differences in receptor expression (e.g., EGFR or tubulin isoforms) affect compound efficacy.

- Assay conditions : Viability assays (MTT vs. resazurin) may yield divergent IC₅₀ values due to redox interference .

Methodological solutions :

- Dose-response normalization : Use standardized protocols (e.g., NIH/NCATS guidelines) to minimize inter-lab variability.

- Mechanistic validation : Combine biochemical assays (e.g., kinase inhibition) with transcriptomic profiling to confirm target engagement .

Case Study : Agbo et al. (2016) observed anti-proliferative activity in MCF-7 but not in HEK293 cells. Molecular docking revealed selective binding to estrogen receptor-alpha (ER-α), explaining cell-type specificity .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target selectivity?

SAR strategies focus on modifying:

- Styryl substituents : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving kinase inhibition.

- Quinazolinone core : N3 alkylation (e.g., methyl or benzyl) modulates solubility and membrane permeability .

Example SAR Table :

| Derivative | R₁ (Styryl) | R₂ (Core) | IC₅₀ (μM) | Selectivity Index (vs. Normal Cells) |

|---|---|---|---|---|

| A | -H | -H | 12.5 | 2.1 |

| B | -NO₂ | -CH₃ | 3.8 | 8.5 |

| C | -OCH₃ | -Ph | 7.2 | 4.3 |

Key finding : Derivative B showed 8.5-fold selectivity for cancer cells due to improved EGFR binding .

Q. What experimental designs are critical for evaluating the pharmacokinetic (PK) properties of this compound in preclinical models?

PK studies require:

- In vitro assays : Microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis).

- In vivo models : Rodent PK profiling with LC-MS/MS quantification of plasma/tissue concentrations .

- Control groups : Use reference compounds (e.g., gefitinib for EGFR-targeted agents) to benchmark absorption and half-life .

Data interpretation : Low oral bioavailability (<20%) may necessitate prodrug strategies or nanoformulation .

Q. How can computational methods address discrepancies in molecular docking predictions for this compound?

Conflicting docking results arise from:

- Protein flexibility : Use ensemble docking with multiple receptor conformations.

- Scoring functions : Compare AutoDock Vina, Glide, and MM-GBSA to identify consensus binding poses .

Case Study : Agbo et al. (2016) resolved docking contradictions by validating top poses with molecular dynamics simulations (>50 ns trajectories) .

Properties

CAS No. |

4765-58-6 |

|---|---|

Molecular Formula |

C16H12N2O |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

2-[(E)-2-phenylethenyl]-3H-quinazolin-4-one |

InChI |

InChI=1S/C16H12N2O/c19-16-13-8-4-5-9-14(13)17-15(18-16)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18,19)/b11-10+ |

InChI Key |

JDEJRLXMWUYMSS-ZHACJKMWSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.